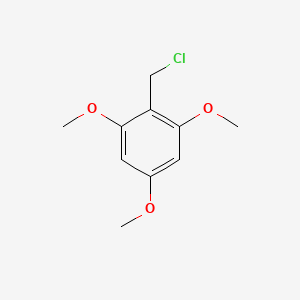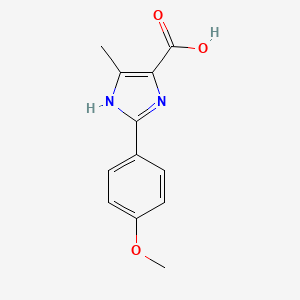
2-(4-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid
Descripción general
Descripción
2-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methoxy group (-OCH₃) attached to the phenyl ring and a methyl group (-CH₃) on the imidazole ring, along with a carboxylic acid group (-COOH) at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the Debus-Radziszewski imidazole synthesis , which involves the reaction of an aldehyde with an amine and a dicarbonyl compound. The specific steps might include:
Formation of the imidazole ring: : Reacting an appropriate aldehyde with an amine and glyoxal under acidic conditions.
Introduction of the methoxy group: : Substituting a hydrogen atom on the phenyl ring with a methoxy group using methylation agents like dimethyl sulfate or methyl iodide.
Introduction of the carboxylic acid group: : Oxidation of the corresponding imidazole derivative to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for large-scale production, focusing on cost-effective reagents, efficient reaction conditions, and purification techniques. Continuous flow reactors and automated synthesis platforms can be employed to enhance productivity and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: : The imidazole ring can be reduced to form imidazolium salts.
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be employed.
Major Products Formed
Oxidation: : Carbon dioxide (CO₂) and water (H₂O).
Reduction: : Imidazolium salts.
Substitution: : Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound can serve as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: : It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid: can be compared with other imidazole derivatives, such as:
Imidazole: : The simplest imidazole without substituents.
Benzimidazole: : An imidazole fused with a benzene ring.
Histamine: : An important biologically active amine derived from imidazole.
Each of these compounds has unique properties and applications, but This compound stands out due to its specific substituents, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-10(12(15)16)14-11(13-7)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPDNGOBUDUCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656041 | |
| Record name | 2-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933694-27-0 | |
| Record name | 2-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




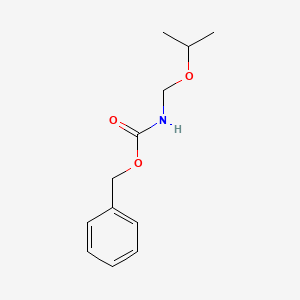

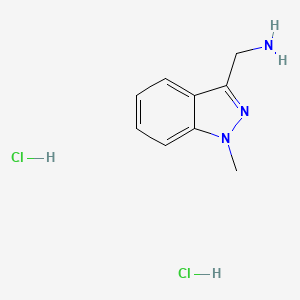
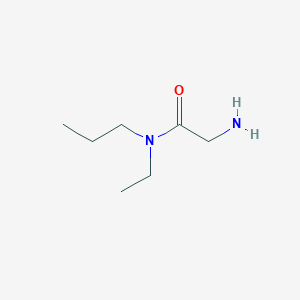
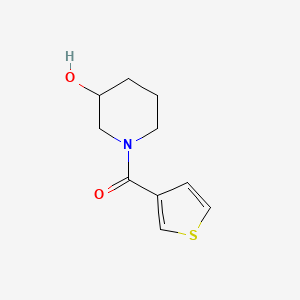
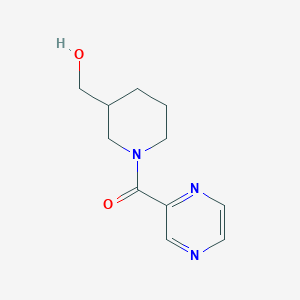
![(3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B1498020.png)


![2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol](/img/structure/B1498024.png)

